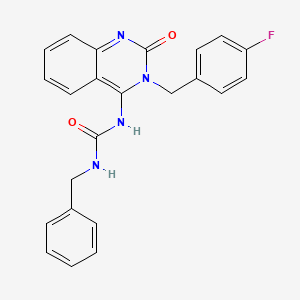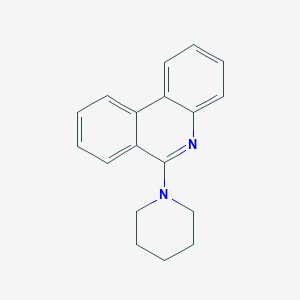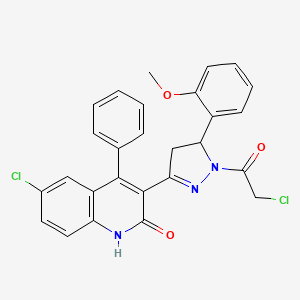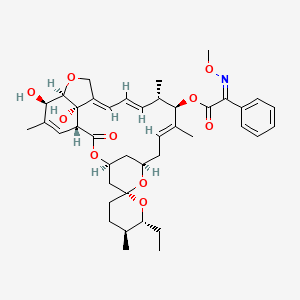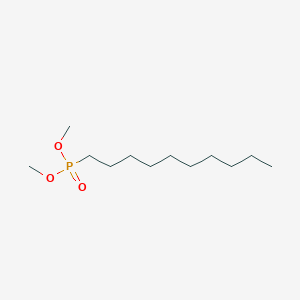
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate (9CI): is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidic acid group, acetylamino group, and a delta-lactone ring, making it a subject of interest in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate involves multiple steps. The process typically starts with the acetylation of D-gluconic acid, followed by the introduction of the imidic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the delta-lactone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and imidation processes, utilizing advanced chemical reactors to maintain the necessary conditions for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various functional groups, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate is studied for its potential role in metabolic pathways and enzyme interactions. Its ability to interact with specific biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a precursor for developing drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid delta-Lactone, 3,4,6-Triacetate
- 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
Comparison: Compared to similar compounds, D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate stands out due to its unique combination of functional groups. This uniqueness allows for specific interactions and reactions that may not be possible with other compounds. Its versatility in various chemical reactions and applications highlights its significance in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C14H20N2O9 |
|---|---|
Poids moléculaire |
360.32 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-hydroxyiminooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/b16-14-/t10-,11-,12-,13-/m1/s1 |
Clé InChI |
QHLGKFLFCWDLOA-BDERYHIQSA-N |
SMILES isomérique |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\O)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


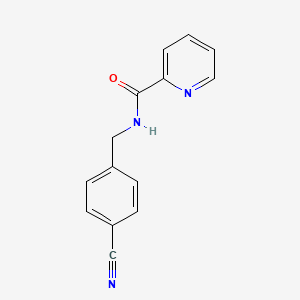

![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)


![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
